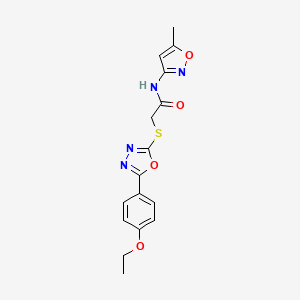

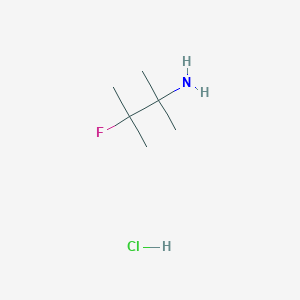

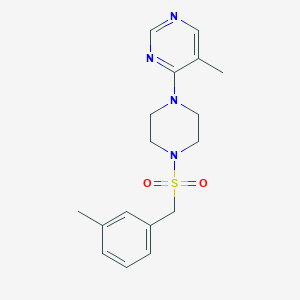

![molecular formula C9H9NOS B2413346 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one CAS No. 502649-36-7](/img/structure/B2413346.png)

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is also an impurity of Ticlopidine, which is an orally P2 receptor inhibitor against ADP-induced platelet aggregation with IC50 of 2 μM .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are similar to the requested compound, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular formula of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” is C9H9NOS . The molecular weight is 179.24 . The InChI code is 1S/C7H5NOS/c9-7-5-2-4-10-6 (5)1-3-8-7/h1-4H, (H,8,9) .Aplicaciones Científicas De Investigación

Electrochromic Properties

- Electrochromic Polymers: A study by Shao et al. (2017) explored the electrochromic properties of polymers derived from thieno[3,2-b]thiophene, a compound structurally similar to 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one. These polymers showed color change properties with fast response times, high contrast, and coloration efficiency, especially in the near-infrared region. This research suggests potential applications in electrochromic devices (Shao et al., 2017).

Synthesis of Novel Compounds

- Novel Synthesis Methods: Larionova et al. (2013) developed a new method for synthesizing substituted thieno[3,2-b]pyridines, indicating the potential for creating diverse derivatives of thieno[3,2-c]pyridin-4-one for various applications (Larionova et al., 2013).

Pharmaceutical Applications

- Anticancer Activity: Altug et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines, demonstrating that one of the compounds showed promising anticancer activity across a range of cancer cell lines. This suggests potential pharmaceutical applications for derivatives of thieno[3,2-c]pyridin-4-one (Altug et al., 2011).

Crystallography

- X-ray Crystallographic Studies: Klemm et al. (1999) reported the X-ray crystallographic data for various thienopyridines, providing insights into the structural characteristics of these compounds. This data is crucial for understanding the properties and potential applications of thieno[3,2-c]pyridin-4-one (Klemm et al., 1999).

Material Science

- Synthesis of Key Intermediates: Zhong Weihui (2013) synthesized 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate for prasugrel, highlighting the role of such compounds in material science and pharmaceutical synthesis (Zhong Weihui, 2013).

Direcciones Futuras

The future directions for the study and application of “2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one” and similar compounds could involve further exploration of their diverse biological activities and potential uses in medicine and other fields . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propiedades

IUPAC Name |

2-ethyl-5H-thieno[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOSUCACFAQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)C=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

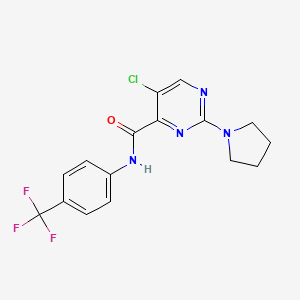

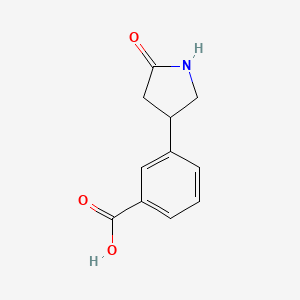

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)

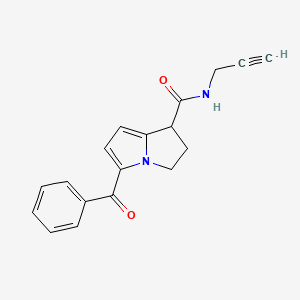

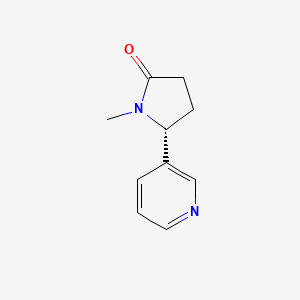

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

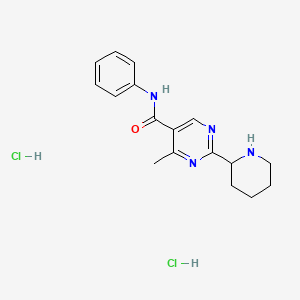

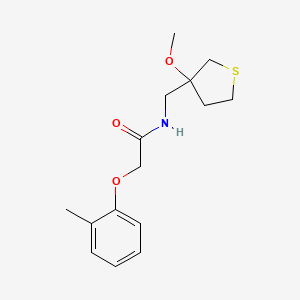

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)

![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)